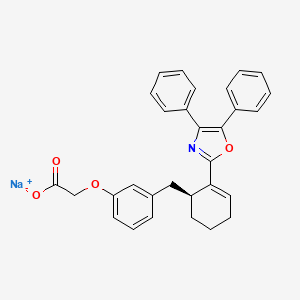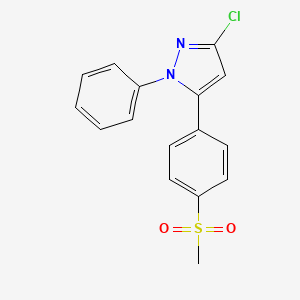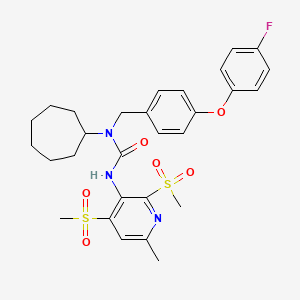
L-759,633
概要
説明
L-759,633は、カンナビノイド受容体2(CB2)の選択的アゴニストとしての役割で知られる合成有機化合物です。 化学式はC26H40O2、分子量は384.604 g/molです 。 この化合物は、CB1受容体よりもCB2受容体に対して高い選択性を示すことが特に注目されており、カンナビノイド研究において貴重なツールとなっています .
科学的研究の応用
L-759,633 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound in cannabinoid research to study the selectivity and activity of CB2 receptors.
Medicine: Explored for its potential therapeutic effects in conditions such as neuropathic pain and cancer. .
作用機序
L-759,633は、CB2受容体に選択的に結合して活性化することで効果を発揮します。 この活性化は、サイクリックAMPの生成阻害やイオンチャネルの調節など、一連の細胞内シグナル伝達イベントを引き起こします 。主な分子標的はCB2受容体であり、これは主に免疫細胞に発現しています。 これらの受容体の活性化は、抗炎症作用と鎮痛作用をもたらします .
生化学分析
Biochemical Properties
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cannabinoid receptors, particularly CB2 receptors, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity.
Cellular Effects
The effects of (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CB2 receptors can lead to anti-inflammatory effects, which are crucial in managing conditions like chronic pain and inflammation . Additionally, it can modulate the expression of genes involved in these pathways, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for CB2 receptors, leading to their activation . This activation can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a role in its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene can change over time. Studies have shown that the compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation
Dosage Effects in Animal Models
The effects of (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall metabolism . Threshold effects are also noted, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s efficacy by ensuring it reaches the appropriate sites of action within the cell.
準備方法
L-759,633の合成には、ベンゾクロメンコア構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、以下の段階が含まれます。
ベンゾクロメンコアの形成: 適切な前駆体の環化を制御された条件下で行う必要があります。
官能基化: メトキシ基やトリメチル基などの官能基をベンゾクロメンコアに導入します。
最終的な改変: 合成を完了するために、2-メチルオクタン-2-イル基を付加します.
化学反応解析
This compoundは、主に官能基を含むさまざまな化学反応を起こします。主な反応には以下のようなものがあります。
酸化: メトキシ基は特定の条件下で酸化されて、対応するアルデヒドまたは酸を生成することができます。
還元: ベンゾクロメンコアは還元されて、ジヒドロ誘導体を生成することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
This compoundは、化学、生物学、医学の分野で、科学研究において幅広い用途を持っています。
化学: カンナビノイド研究において、CB2受容体の選択性と活性を調べるための参照化合物として使用されます.
生物学: 免疫応答や炎症など、さまざまな生物学的プロセスにおけるCB2受容体の役割を調査する研究に用いられています.
医学: 神経因性疼痛や癌などの疾患に対する潜在的な治療効果が検討されています。 .
産業: 産業用途では広く使用されていませんが、新しいカンナビノイドベースの治療法の開発において貴重なツールとなっています.
化学反応の分析
L-759,633 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The benzochromene core can be reduced to form dihydro derivatives.
Substitution: The trimethyl groups can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
L-759,633は、L-759,656やL-768,242などの他のカンナビノイド受容体アゴニストとしばしば比較されます 。これらの化合物は、類似の構造と作用機序を共有していますが、選択性と効力は異なります。
L-759,656: 同様の抗炎症作用を持つ別のCB2選択的アゴニストですが、薬物動態プロファイルが異なります.
L-768,242: CB1受容体とCB2受容体の両方に相互作用する、選択性の低いアゴニストであり、より幅広い効果をもたらします.
This compoundのCB2受容体に対する高い選択性は、これらの化合物の中でユニークであり、精神作用を最小限に抑えながら、標的を絞った治療の可能性を提供しています .
特性
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMHSFGODDLKI-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)







![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)





